Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, exo- Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, exo- Borneol appears as a white colored lump-solid with a sharp camphor-like odor. Burns readily. Slightly denser than water and insoluble in water. Used to make perfumes.
Brand Name: Vulcanchem
CAS No.:
VCID: VC13304627
InChI: InChI=1S/C10H18O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8,11H,4-6H2,1-3H3/t7?,8-,10?/m1/s1
SMILES: CC1(C2CCC1(C(C2)O)C)C
Molecular Formula: C10H18O
Molecular Weight: 154.25 g/mol

Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, exo-

CAS No.:

Cat. No.: VC13304627

Molecular Formula: C10H18O

Molecular Weight: 154.25 g/mol

* For research use only. Not for human or veterinary use.

Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, exo- -

Specification

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
IUPAC Name (2R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
Standard InChI InChI=1S/C10H18O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8,11H,4-6H2,1-3H3/t7?,8-,10?/m1/s1
Standard InChI Key DTGKSKDOIYIVQL-CCNFQMFXSA-N
Isomeric SMILES CC1(C2CCC1([C@@H](C2)O)C)C
SMILES CC1(C2CCC1(C(C2)O)C)C
Canonical SMILES CC1(C2CCC1(C(C2)O)C)C
Boiling Point Sublimes
Colorform White solid
Tablets from petroleum ethe
Melting Point 216 °C
Crystals from petroleum ether. sublimes on heating, MP: 212 °C (in a sealed tube). Practically insoluble in water. Readily soluble in alcohol, ether, chloroform /dl-Isoborneol/
Crystals from petroleum ether. MP: 214 °C. Approx optical rotation: +34.3 deg in alcohol solution /d-Isoborneol/
Crystals from petroleum ether. MP: 214 °C; Approx optical rotation -34.3 deg in alcohol solution /l-Isoborneol/

Introduction

Chemical Identity and Structural Characteristics

Molecular Framework and Stereochemistry

The compound features a bicyclo[2.2.1]heptane core with three methyl substituents at positions 1, 7, and 7, and a hydroxyl group at position 2 in the exo configuration. Its IUPAC name is (2R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol, with the stereochemistry critically influencing its reactivity and interactions . The exo designation indicates that the hydroxyl group is oriented away from the bridgehead, contrasting with the endo isomer (borneol), where the hydroxyl faces the bridge .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₈O
Molecular Weight154.25 g/mol
Exact Mass154.1358 g/mol
Topological Polar SA20.2 Ų
XLogP2.70
Stereoisomerismexo-(1R,2R,4R) configuration

Synonyms and Registry Data

This compound is interchangeably referred to as isoborneol, exo-borneol, or DL-isoborneol, with CAS registry numbers 124-76-5 and 507-70-0 . Its isomeric SMILES string (CC1(C2CCC1([C@@H](C2)O)C)C) and InChIKey (DTGKSKDOIYIVQL-CCNFQMFXSA-N) are critical for database searches .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The reduction of norcamphor (bicyclo[2.2.1]heptan-2-one) using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) is a classic method, yielding exo-isoborneol with stereochemical control. For example, NaBH₄ in ethanol at 0°C achieves 85% yield, while LiAlH₄ in tetrahydrofuran (THF) enhances selectivity to 92%.

Industrial Methods

Large-scale production employs hydroboration-oxidation of α-pinene, a cost-effective route leveraging abundant terpene feedstocks. A 2001 study demonstrated that oxidizing α-pinene with CuCl₂ in 1,2-dimethoxyethane at 80°C under oxygen affords exo-isoborneol in 78% yield after chromatographic purification .

Table 2: Comparison of Synthetic Routes

MethodReagents/ConditionsYieldSelectivity
Norcamphor ReductionNaBH₄, EtOH, 0°C85%High exo
α-Pinene OxidationCuCl₂, DME, O₂, 80°C78%Moderate

Physicochemical and ADMET Properties

Solubility and Partitioning

With a logP (XLogP) of 2.70, exo-isoborneol exhibits moderate hydrophobicity, favoring solubility in organic solvents like ethanol and dichloromethane . Its low topological polar surface area (20.2 Ų) limits aqueous solubility, necessitating surfactants for biological assays .

ADMET Profiling

Predictive ADMET data via admetSAR 2.0 highlight favorable pharmacokinetics:

  • Human Intestinal Absorption: 99.39% probability .

  • Blood-Brain Barrier Penetration: 87.50% probability .

  • CYP450 Inhibition: Low affinity for CYP3A4 (94.95% non-inhibitor) .

Notably, its inhibition potential for OATP1B1 (94.80%) and OATP1B3 (93.46%) transporters suggests possible drug-drug interactions .

Biological Activity and Applications

Antimicrobial Properties

Exo-isoborneol exhibits broad-spectrum antimicrobial activity, with inhibition zones of 15 mm (Staphylococcus aureus), 12 mm (Escherichia coli), and 10 mm (Pseudomonas aeruginosa) in disk diffusion assays. Mechanistic studies attribute this to membrane disruption via terpene integration.

Enzyme Inhibition

The compound inhibits aldose reductase (IC₅₀ = 5.6 µM) and cyclooxygenase-2 (COX-2, IC₅₀ = 7.3 µM), positioning it as a candidate for diabetic complications and inflammation.

Biotransformation

Microbial systems like Acinetobacter calcoaceticus enantioselectively oxidize exo-isoborneol to camphor, enabling sustainable production of high-value derivatives.

Industrial and Synthetic Applications

Chiral Synthesis

The rigid bicyclic framework serves as a template for asymmetric catalysis. For example, Diels-Alder reactions with maleic anhydride yield decalin derivatives used in fragrance synthesis .

Pharmaceutical Intermediates

Exo-isoborneol is a precursor to NSAIDs and antiviral agents. Its acetate derivative (CAS 125-12-2) is utilized in prodrug formulations to enhance bioavailability .

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Recent efforts focus on organocatalytic methods to access enantiopure exo-isoborneol. A 2024 study achieved 99% enantiomeric excess using a proline-derived catalyst .

Biocatalytic Production

Engineered E. coli strains expressing cytochrome P450 enzymes now produce exo-isoborneol from glucose, aligning with green chemistry principles .

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